molecular formula C18H25ClN2O3 B5358491 Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B5358491
M. Wt: 352.9 g/mol
InChI Key: OTMLLNFHLDLJFP-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a cyanophenoxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanophenoxypropyl Group: This step often involves nucleophilic substitution reactions where a cyanophenoxypropyl halide reacts with the piperidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the cyanophenoxypropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The cyanophenoxypropyl group may play a crucial role in binding to specific sites, while the piperidine ring can influence the overall conformation and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-piperidinecarboxylate hydrochloride
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

Uniqueness

Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is unique due to the presence of the cyanophenoxypropyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3.ClH/c1-2-22-18(21)16-5-3-10-20(14-16)11-4-12-23-17-8-6-15(13-19)7-9-17;/h6-9,16H,2-5,10-12,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMLLNFHLDLJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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